3,6-Dichloro-2-fluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCMWVCTUCCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298628 | |
| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-61-6 | |
| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Halogenated Benzaldehydes
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dichloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
3,6-Dichloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern synthetic chemistry. Its strategic importance, particularly for professionals in drug discovery and agrochemical research, stems from the unique interplay of its three halogen substituents on the benzaldehyde core. The presence of chlorine and fluorine atoms dramatically alters the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon for creating complex, high-value molecules.[1][2][3]
The fluorine atom, known for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa, is a favored substituent in medicinal chemistry.[2] Concurrently, the two chlorine atoms provide additional points for synthetic diversification and influence the molecule's overall lipophilicity and crystalline structure.[3] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of 3,6-Dichloro-2-fluorobenzaldehyde, offering field-proven insights into its characterization and handling.
Section 1: Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The properties of 3,6-Dichloro-2-fluorobenzaldehyde are dictated by its unique substitution pattern.
Data Summary
The quantitative physicochemical data for 3,6-Dichloro-2-fluorobenzaldehyde are summarized below for rapid reference.
| Property | Value | Source |
| IUPAC Name | 3,6-dichloro-2-fluorobenzaldehyde | [4] |
| CAS Number | 916420-61-6 | [4] |
| Molecular Formula | C₇H₃Cl₂FO | [4] |
| Molecular Weight | 193.00 g/mol | [4][5] |
| Appearance | Solid (form may vary) | [6] |
| Melting Point | 60 - 63 °C | [4] |
| Purity | Typically ≥97% | [4] |
| Sensitivity | Air Sensitive | [4][7] |
Analysis of Properties
-
Molecular Weight: At 193.00 g/mol , the molecule's mass is significantly influenced by the two chlorine atoms, which is a key consideration for stoichiometric calculations in synthesis and for its behavior in mass spectrometry.[4][5]
-
Melting Point (60 - 63 °C): The melting point is relatively sharp, indicating a well-defined crystalline structure. This temperature is substantially higher than that of many simpler benzaldehydes (e.g., 2-fluorobenzaldehyde melts at -44.5 °C). This elevation is due to the increased molecular weight and stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) imparted by the hefty chlorine atoms, which facilitate more efficient crystal lattice packing. The purity of the sample directly impacts this value; impurities typically depress the melting point and broaden the range.
-
Sensitivity: The compound is noted as being "Air Sensitive".[4][7] This is a critical handling parameter. The aldehyde functional group is susceptible to oxidation, particularly when exposed to atmospheric oxygen over time, which can convert it to the corresponding carboxylic acid (3,6-dichloro-2-fluorobenzoic acid). This degradation compromises sample purity and can interfere with subsequent reactions. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is imperative.
Section 2: Spectroscopic Profile for Structural Verification
While specific spectral data for 3,6-dichloro-2-fluorobenzaldehyde is not broadly published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles. These predictions are vital for confirming the identity and purity of a sample in a laboratory setting.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by two key regions. The aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the δ 9.8-10.5 ppm range, due to the deshielding effect of the carbonyl group. The two aromatic protons on the ring would appear as doublets in the aromatic region (δ 7.0-8.0 ppm), with their precise shifts and coupling constants determined by their positions relative to the three halogen substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show seven distinct signals. The most downfield signal would correspond to the carbonyl carbon of the aldehyde, typically found around δ 185-195 ppm. The remaining six signals would correspond to the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached halogens.
-
IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the aldehyde functional group. A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde would be prominent, typically appearing in the range of 1690-1715 cm⁻¹. Additional bands corresponding to C-H stretches of the aromatic ring and the aldehyde, as well as C-Cl and C-F bond vibrations, would also be present.[8]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z 192 (for ³⁵Cl isotopes). A crucial feature would be the isotopic pattern characteristic of two chlorine atoms: an (M)⁺ peak, an (M+2)⁺ peak approximately 65% the intensity of M⁺, and an (M+4)⁺ peak approximately 10% the intensity of M⁺. This distinctive pattern provides unambiguous confirmation of the presence of two chlorine atoms.
Section 3: Experimental Determination of Physicochemical Properties
To ensure data integrity, properties like melting point and solubility must be determined using rigorous, well-controlled experimental protocols.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of 3,6-dichloro-2-fluorobenzaldehyde is essential for a self-validating system. This process ensures that the material's identity, purity, and key properties are confirmed before its use in critical applications.
Caption: Logical workflow for the complete characterization of a sample.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol describes a standard and reliable method for determining the melting point range, a critical indicator of purity.[9]
Causality: A pure crystalline solid melts at a precise temperature over a narrow range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower melting point and a broader melting range. This protocol is designed to heat the sample slowly and uniformly to observe this transition accurately.
Methodology:
-
Sample Preparation: Place a small amount of dry 3,6-dichloro-2-fluorobenzaldehyde onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[10]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.[11]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly identify the approximate melting temperature.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). This is the onset of melting. Continue heating at the same slow rate and record the temperature at which the last solid particle liquefies (T₂).[9]
-
Reporting: The melting point is reported as a range: T₁ - T₂. For 3,6-dichloro-2-fluorobenzaldehyde, this should fall within the 60 - 63°C range for a pure sample.[4]
-
Validation: It is good practice to run a sample of a known standard with a similar melting point to confirm the apparatus is calibrated and functioning correctly.
Section 4: Synthesis and Reactivity Insights
Synthetic Pathway Overview
While various synthetic routes exist for halogenated benzaldehydes, a common industrial approach involves the controlled chlorination and subsequent hydrolysis of a substituted toluene. For a related isomer, 2-chloro-6-fluorobenzaldehyde, a method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis using a solid superacid catalyst.[12][13] A similar strategy could be envisioned for 3,6-dichloro-2-fluorobenzaldehyde, starting from a corresponding toluene precursor.
Caption: A generalized synthetic pathway for producing halogenated benzaldehydes.
Reactivity Profile
The reactivity of 3,6-dichloro-2-fluorobenzaldehyde is dominated by the aldehyde group but modulated by the halogen substituents.
-
Aldehyde Reactions: The carbonyl group is electrophilic and readily undergoes nucleophilic addition reactions. This includes reactions like Knoevenagel condensation, Wittig reactions, and reductive amination, making it a versatile starting point for building more complex molecular scaffolds.[14]
-
Influence of Halogens: The electron-withdrawing nature of the chlorine and fluorine atoms increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. These substituents also deactivate the aromatic ring towards electrophilic aromatic substitution but can direct incoming nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.
Section 5: Applications in Drug Discovery and Research
3,6-Dichloro-2-fluorobenzaldehyde is not just a chemical curiosity; it is a high-value intermediate. Its structure is tailored for applications where metabolic stability, potency, and specific molecular interactions are paramount.
-
Agrochemicals: Halogenated aromatic compounds are foundational to many modern pesticides and fungicides. This molecule serves as a precursor for creating active ingredients with high efficacy.[1]
-
Pharmaceuticals: In drug discovery, the introduction of fluorine and chlorine can fine-tune a lead compound's properties.[2][3] This aldehyde can be used to synthesize heterocyclic compounds and other complex structures that form the core of new therapeutic agents. The halogens can block sites of metabolic attack (improving drug half-life) or form specific halogen bonds with target proteins (increasing binding affinity and potency).
Section 6: Safety and Handling
Given its reactive nature and halogenated structure, proper handling of 3,6-dichloro-2-fluorobenzaldehyde is essential. While a specific safety data sheet (SDS) for this exact isomer is not available from all vendors, data from closely related compounds like 2-chloro-6-fluorobenzaldehyde and other dichlorobenzaldehydes provide a strong basis for safe handling protocols.[6][7][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]
-
Hazards: Based on related compounds, it should be treated as a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[5][6][7] Avoid contact with skin and eyes, and do not ingest.[6]
-
Storage: As it is air-sensitive, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6][15]
Conclusion
3,6-Dichloro-2-fluorobenzaldehyde is a strategically designed chemical intermediate whose value lies in the precise arrangement of its functional groups and halogen substituents. Its defined melting point, susceptibility to oxidation, and characteristic reactivity make it a powerful tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, supported by rigorous experimental verification and adherence to strict safety protocols, is the key to unlocking its full potential in the synthesis of novel and impactful molecules.
References
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A Strategic Guide to Unveiling the Bio-pharmacological Potential of 3,6-Dichloro-2-fluorobenzaldehyde: A Technical Whitepaper for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the biological activity screening of 3,6-Dichloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde with significant potential for therapeutic applications. While direct biological data on this specific molecule is nascent, this document synthesizes insights from structurally related compounds to propose a robust, multi-tiered screening cascade. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and outline a logical progression for hit validation and mechanistic studies. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic viability of novel chemical entities.
Introduction: The Rationale for Screening 3,6-Dichloro-2-fluorobenzaldehyde
Halogenated benzaldehydes represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of chlorine and fluorine atoms on the benzaldehyde core can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1] The aldehyde functional group itself is a reactive moiety that can participate in various biological interactions, including the formation of Schiff bases and contributing to cytotoxic effects.[2]
Our subject molecule, 3,6-Dichloro-2-fluorobenzaldehyde, combines these features, making it a compelling candidate for broad biological screening. Drawing parallels from existing literature on related compounds, we hypothesize that this molecule may possess:
-
Antimicrobial Properties: Halogenated compounds and benzaldehyde derivatives have a well-documented history of antimicrobial activity.[3][4][5][6][7][8]
-
Anticancer and Cytotoxic Potential: The cytotoxicity of halogenated benzenes and various substituted benzaldehydes against cancer cell lines is a promising area of investigation.[1][9][10][11]
-
Enzyme Inhibitory Activity: Benzaldehydes are known to inhibit a range of enzymes, including tyrosinases, polyphenol oxidases, and aldehyde dehydrogenases.[12][13][14]
-
Anti-inflammatory Effects: Certain benzaldehyde derivatives have demonstrated the ability to modulate inflammatory pathways.[15][16][17][18]
This guide will systematically explore each of these potential activities through a structured screening workflow.
A Multi-Tiered Screening Strategy
A successful screening campaign requires a logical and resource-efficient approach. We propose a three-tiered strategy, beginning with broad primary screens to identify initial areas of activity, followed by more focused secondary assays for confirmation and selectivity, and culminating in tertiary assays for mechanistic elucidation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Primary Screening
| Assay Type | Target | Endpoint | Result (e.g., IC50, MIC) |
| Antimicrobial | S. aureus | MIC (µg/mL) | |
| E. coli | MIC (µg/mL) | ||
| Cytotoxicity | MCF-7 | IC50 (µM) | |
| A549 | IC50 (µM) | ||
| HEK293 | IC50 (µM) | ||
| Enzyme Inhibition | Tyrosinase | IC50 (µM) |
Conclusion
The proposed screening cascade provides a comprehensive and scientifically rigorous framework for elucidating the biological activities of 3,6-Dichloro-2-fluorobenzaldehyde. By systematically progressing from broad primary screens to detailed mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this promising molecule. The insights gained from this structured approach will be invaluable for guiding future drug development efforts.
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Liu, Z., et al. (2007). Inhibitory kinetics of p-substituted benzaldehydes on polyphenol oxidase from the fifth instar of Pieris rapae L. Tsinghua Science and Technology, 12(4), 400-404. [Link]
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Vella, F., et al. (2023). Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions. International Journal of Molecular Sciences, 24(3), 2383. [Link]
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Tweedie, D., et al. (2011). Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6′-Dithiothalidomide on Traumatic Brain Injury. Journal of Neurotrauma, 28(8), 1627-1637. [Link]
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Noreen, S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1276. [Link]
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An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3,6-Dichloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical scaffold, featuring a highly electrophilic aldehyde group activated by the strong inductive and mesomeric electron-withdrawing effects of two chlorine atoms and a fluorine atom, presents a unique platform for a variety of chemical transformations. This guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in this molecule, underpinned by an understanding of the interplay between electronic and steric effects. We will delve into key reaction classes, offering mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.
The strategic placement of the halogen substituents renders the carbonyl carbon exceptionally electron-deficient, thereby enhancing its susceptibility to nucleophilic attack. However, the ortho fluorine and chlorine atoms also introduce significant steric hindrance, which can modulate the accessibility of the aldehyde. This document will explore this dual influence on the molecule's reactivity profile.
The Electronic and Steric Landscape of 3,6-Dichloro-2-fluorobenzaldehyde
The reactivity of the aldehyde group in 3,6-dichloro-2-fluorobenzaldehyde is fundamentally governed by the cumulative electronic effects of its substituents. The two chlorine atoms and the fluorine atom are all highly electronegative, exerting strong electron-withdrawing inductive effects (-I). This polarization of the sigma bonds throughout the benzene ring significantly depletes electron density from the carbonyl carbon, making it a potent electrophile.
Furthermore, the halogens in the ortho and meta positions influence the mesomeric effect (-M). While halogens can donate a lone pair of electrons to the ring through resonance (+M), their strong inductive effect typically dominates. The net result is a highly activated aldehyde group, primed for reaction with a wide range of nucleophiles.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Interplay of electronic and steric effects on the aldehyde reactivity."
While electronic effects enhance reactivity, steric hindrance from the ortho fluorine and chlorine atoms can temper this effect by impeding the approach of bulky nucleophiles. This interplay is a critical consideration in reaction design and optimization.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in 3,6-dichloro-2-fluorobenzaldehyde makes it a versatile substrate for several fundamental organic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. The electron-deficient carbonyl carbon is readily attacked by a variety of nucleophiles.
General Mechanism:
dot graph TD { rankdir=LR; node [shape=none, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "General mechanism of nucleophilic addition to an aldehyde."
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[1] The high electrophilicity of 3,6-dichloro-2-fluorobenzaldehyde is expected to drive this reaction efficiently. While specific data for this exact molecule is sparse in readily available literature, data for the closely related 2-chloro-6-fluorobenzaldehyde shows high yields in short reaction times, suggesting a similar or even enhanced reactivity for the dichlorinated analogue.
Comparative Reactivity in Knoevenagel Condensation
| Benzaldehyde Derivative | Substituents | Reaction Time (min) | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F | 30 | 95 |
| 4-Chlorobenzaldehyde | 4-Cl | 60 | 84 |
| 4-Nitrobenzaldehyde | 4-NO₂ | 5 | 99 |
| Benzaldehyde | H | 60 | 91 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 120 | 85 |
Data for 2-chloro-6-fluorobenzaldehyde suggests high reactivity for similarly substituted benzaldehydes.
Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloro-2-fluorobenzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum to afford the desired α,β-unsaturated product.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for a typical Knoevenagel condensation."
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[2] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The strong electron-withdrawing nature of the substituents in 3,6-dichloro-2-fluorobenzaldehyde should facilitate the initial nucleophilic attack of the ylide.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide (Representative)
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 mmol), dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Aldehyde Addition: Dissolve 3,6-dichloro-2-fluorobenzaldehyde (1 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding alkene.
Reduction to Alcohol
The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.[3]
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve 3,6-dichloro-2-fluorobenzaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.
-
Reaction: Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the careful addition of 1 M hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3,6-dichloro-2-fluorophenyl)methanol. Further purification can be achieved by column chromatography if necessary.
Oxidation to Carboxylic Acid
The aldehyde group can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and efficient method involves the use of potassium permanganate (KMnO₄) or chromic acid. More modern and greener alternatives include using hydrogen peroxide with a selenium catalyst.
Experimental Protocol: Oxidation with Potassium Permanganate (Representative)
-
Reaction Setup: Dissolve 3,6-dichloro-2-fluorobenzaldehyde (1 mmol) in a mixture of acetone and water (1:1, 20 mL) in a round-bottom flask.
-
Oxidant Addition: Add potassium permanganate (1.5 mmol) portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require occasional cooling in a water bath.
-
Reaction Monitoring: Stir the mixture until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.
-
Workup: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with 1 M hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitated 3,6-dichloro-2-fluorobenzoic acid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Conclusion
The aldehyde group in 3,6-dichloro-2-fluorobenzaldehyde is a highly reactive functional group, primed for a multitude of synthetic transformations. Its enhanced electrophilicity, a direct consequence of the potent electron-withdrawing effects of the three halogen substituents, facilitates reactions with a broad spectrum of nucleophiles. While steric hindrance from the ortho substituents can play a modulating role, particularly with bulky reagents, the electronic activation is the dominant factor governing its reactivity. This guide has provided a foundational understanding of this reactivity, supported by representative protocols for key transformations. It is the authors' hope that these insights will serve as a valuable resource for researchers leveraging this versatile building block in the design and synthesis of novel molecules.
References
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Wang, Z., Chen, G., & Yan, J. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 196, 709–713. [Link]
-
Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451. [Link]
-
PubChem. (n.d.). 3-Chloro-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (2018). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (2023, December 27). Knoevenagel condensation. [Link]
-
National Center for Biotechnology Information. (n.d.). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. PubMed Central. [Link]
-
Walsh Medical Media. (n.d.). Computational Chemistry is used to Predict Reactivity. [Link]
-
Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
NRO. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Frontiers in Chemical Engineering, 5. [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- Google Patents. (n.d.). EP0289942B1 - Process for producing fluorobenzaldehydes.
-
Thieme. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Science of Synthesis. [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Frontiers in Chemical Engineering, 5. [Link]
-
ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. [Link]
-
Wikipedia. (2023, December 27). Wittig reaction. [Link]
-
Wikipedia. (2023, December 27). 2-Chloro-6-fluorobenzaldehyde. [Link]
-
Filo. (2025, May 22). Aldehydes, Ketones & Carboxylic Acids 04. [Link]
-
MDPI. (2020). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 25(23), 5621. [Link]
-
UCLA. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Wiley Online Library. (2025). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. ChemCatChem. [Link]
Sources
- 1. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-DICHLORO-2-FLUOROBENZALDEHYDE | 916420-61-6 [chemicalbook.com]
- 3. WO2023217924A1 - Combination of allosteric and orthosteric egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]
Methodological & Application
The Strategic Synthesis of Pharmaceutical Intermediates from 3,6-Dichloro-2-fluorobenzaldehyde: Application Notes and Protocols
Introduction: The Versatility of a Halogenated Aromatic Aldehyde
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 3,6-Dichloro-2-fluorobenzaldehyde is a trifecta of halogenation, presenting a unique substitution pattern that offers both electronic modulation and regioselective handles for synthetic elaboration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical intermediates from this versatile starting material. We will explore scientifically-grounded protocols, explain the causality behind experimental choices, and provide a framework for leveraging this building block in the synthesis of complex therapeutic agents.
Core Synthetic Pathways and Key Intermediates
The reactivity of 3,6-Dichloro-2-fluorobenzaldehyde is dominated by the aldehyde functional group, which serves as the primary site for transformation. The chloro and fluoro substituents, while generally less reactive under the conditions described, play a crucial role in modulating the reactivity of the aromatic ring and the aldehyde itself. They also provide potential sites for later-stage cross-coupling reactions. Our focus will be on two high-value transformations: the synthesis of substituted quinolines and the preparation of functionalized benzylamines.
Pathway 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline motif is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. The Friedländer annulation, a condensation reaction between an α-methylene ketone and an ortho-aminoaryl aldehyde or ketone, provides a direct and efficient route to polysubstituted quinolines. By first converting 3,6-Dichloro-2-fluorobenzaldehyde to the corresponding ortho-amino derivative, we can access this powerful cyclization.
Caption: Synthetic workflow for substituted quinolines.
This two-step protocol first introduces a nitro group ortho to the aldehyde, which is then reduced to the key amine intermediate.
Step 1a: Nitration
-
Rationale: The introduction of a nitro group is a prerequisite for its subsequent reduction to an amine. The reaction is performed at low temperature to control the exotherm and minimize side product formation.
-
Materials:
-
3,6-Dichloro-2-fluorobenzaldehyde
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 3,6-Dichloro-2-fluorobenzaldehyde to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 5°C.
-
Once the aldehyde has dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product, 2,5-Dichloro-3-fluoro-6-nitrobenzaldehyde, can be purified by recrystallization from ethanol.
-
Step 1b: Reduction
-
Rationale: The reduction of the nitro group to an amine is a classic transformation. Catalytic hydrogenation is a clean and efficient method, though reduction with iron in acidic medium is a robust and scalable alternative.
-
Materials:
-
2,5-Dichloro-3-fluoro-6-nitrobenzaldehyde
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and then add a solution of 2,5-Dichloro-3-fluoro-6-nitrobenzaldehyde in ethanol portion-wise.
-
Maintain the reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-Amino-3-fluoro-5,6-dichlorobenzaldehyde.
-
-
Rationale: This cyclization reaction is the key step in forming the quinoline core. The choice of the α-methylene ketone determines the substitution pattern at the 2- and 3-positions of the quinoline ring. A base catalyst, such as potassium hydroxide, facilitates the condensation.
-
Materials:
-
2-Amino-3-fluoro-5,6-dichlorobenzaldehyde
-
Ethyl acetoacetate (or other α-methylene ketone)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
-
Procedure:
-
Dissolve 2-Amino-3-fluoro-5,6-dichlorobenzaldehyde and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of potassium hydroxide and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The resulting substituted quinoline can be further purified by recrystallization or column chromatography.
-
Pathway 2: Synthesis of Substituted Benzylamines via Reductive Amination
Substituted benzylamines are ubiquitous intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and GPCR modulators. Reductive amination is a highly efficient one-pot procedure for the conversion of aldehydes to amines.
Caption: Reductive amination workflow.
-
Rationale: This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes. STAB is less basic than other common reducing agents like sodium cyanoborohydride, which minimizes side reactions. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then immediately reduced.
-
Materials:
-
3,6-Dichloro-2-fluorobenzaldehyde
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,6-Dichloro-2-fluorobenzaldehyde and the chosen amine (1.1 equivalents) in DCE.
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Summary
The following table provides representative data for the synthesis of key intermediates. Note that yields are highly dependent on reaction scale and purification method.
| Starting Material | Reaction Pathway | Key Intermediate | Representative Yield (%) | Purity (%) |
| 3,6-Dichloro-2-fluorobenzaldehyde | Nitration/Reduction | 2-Amino-3-fluoro-5,6-dichlorobenzaldehyde | 65-75 (over 2 steps) | >95 |
| 2-Amino-3-fluoro-5,6-dichlorobenzaldehyde | Friedländer Annulation | Substituted Dichloro-fluoroquinoline | 70-85 | >98 |
| 3,6-Dichloro-2-fluorobenzaldehyde | Reductive Amination | Substituted Dichloro-fluorobenzylamine | 75-90 | >97 |
Conclusion and Future Perspectives
3,6-Dichloro-2-fluorobenzaldehyde is a valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The protocols outlined in this application note for the synthesis of substituted quinolines and benzylamines provide robust and scalable methods for accessing these important molecular scaffolds. The unique halogenation pattern of the starting material offers numerous opportunities for further functionalization, making it an ideal platform for the generation of diverse compound libraries in drug discovery programs. Future work could explore the use of these intermediates in the synthesis of specific drug targets, such as kinase inhibitors, by employing palladium-catalyzed cross-coupling reactions at the chloro-substituted positions.
References
While specific literature for every reaction with 3,6-Dichloro-2-fluorobenzaldehyde was not identified in the initial search, the following references provide the basis for the described transformations and are authoritative sources for the general synthetic methods.
-
Friedländer Synthesis
- Title: Quinoline Synthesis: The Friedländer Reaction
- Source: Organic Reactions
-
URL: [Link]
-
Reductive Amination
- Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents
- Source: Organic Reactions
-
URL: [Link]
-
General Quinoline Synthesis Reviews
- Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review
- Source: PubMed Central (RSC Advances)
-
URL: [Link]
-
Aromatic Nitration
- Title: Modern Aromatic Nitr
- Source: Chemical Reviews
-
URL: [Link]
-
Reduction of Nitro Compounds
- Title: Catalytic Hydrogenation for the Reduction of Functional Groups
- Source: Chemical Reviews
-
URL: [Link]
The Strategic Application of 3,6-Dichloro-2-fluorobenzaldehyde in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides an in-depth exploration of 3,6-Dichloro-2-fluorobenzaldehyde, a highly functionalized aromatic aldehyde, as a pivotal intermediate in the synthesis of modern agrochemicals. The strategic placement of chloro and fluoro substituents on the benzaldehyde scaffold offers chemists a versatile tool for creating complex, biologically active molecules, particularly in the fungicide and insecticide sectors.[1][2] The presence of fluorine, in particular, is a well-established strategy for enhancing the metabolic stability, binding affinity, and overall efficacy of crop protection agents.[3] This document details the core synthetic transformations of 3,6-Dichloro-2-fluorobenzaldehyde and provides validated, step-by-step protocols for its conversion into key agrochemical precursors.
Introduction: A Multifunctional Building Block
3,6-Dichloro-2-fluorobenzaldehyde is an important organic synthesis intermediate used in the production of high-efficiency, low-toxicity fungicides and other agrochemicals.[1][2] Its value stems from the unique electronic and steric properties conferred by its halogen substituents:
-
The Ortho-Fluoro Group: This group significantly influences the molecule's reactivity and the conformational properties of its derivatives. In the final agrochemical, the fluorine atom can increase lipophilicity, improve transport across biological membranes, and block metabolic degradation, often leading to enhanced biological activity.[3]
-
The Dichloro Substitution: The two chlorine atoms provide additional sites for potential modification through nucleophilic aromatic substitution (though challenging) and contribute to the overall electronic nature of the ring. They are integral to the structure of many active ingredients.
-
The Aldehyde Functionality: This group is a versatile handle for a wide array of chemical transformations, including oxidation, reductive amination, and condensation reactions, allowing for the construction of diverse molecular architectures.
This guide will focus on the practical application of these features, demonstrating how 3,6-Dichloro-2-fluorobenzaldehyde can be strategically employed to build key structural motifs found in cutting-edge agrochemicals, such as the pyrazole carboxamide class of fungicides.
Core Synthetic Transformations and Protocols
The utility of 3,6-Dichloro-2-fluorobenzaldehyde is best understood through its fundamental chemical reactions that pave the way for more complex structures. Below are detailed protocols for key transformations.
Oxidation to 3,6-Dichloro-2-fluorobenzoic Acid
The conversion of the aldehyde to a carboxylic acid is arguably the most critical first step in many synthetic pathways. This acid derivative is the direct precursor to amides and esters, which form the backbone of numerous fungicides and insecticides, including the highly effective succinate dehydrogenase inhibitors (SDHIs).[4][5][6]
Causality and Experimental Choice: Potassium permanganate (KMnO₄) is selected as the oxidant for its reliability, high efficiency, and cost-effectiveness in this type of transformation. The reaction is performed under basic conditions to improve the solubility of the permanganate and to form the potassium salt of the benzoic acid product, which facilitates isolation.
Protocol 1: Synthesis of 3,6-Dichloro-2-fluorobenzoic Acid
-
1. Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,6-Dichloro-2-fluorobenzaldehyde (0.1 mol, 19.1 g) in 200 mL of a 1:1 mixture of acetone and water.
-
2. Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (0.12 mol, 18.96 g) in 300 mL of water via the dropping funnel. Maintain the reaction temperature below 30°C using an ice bath. The addition should take approximately 1-2 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
3. Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed. To quench the excess KMnO₄, add a small amount of sodium bisulfite solution until the purple color disappears.
-
4. Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with 50 mL of water. Combine the filtrates and remove the acetone under reduced pressure.
-
5. Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~2. A white precipitate of 3,6-Dichloro-2-fluorobenzoic acid will form.
-
6. Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum at 60°C to a constant weight.
Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting the aldehyde with an active methylene compound.[7] This reaction is fundamental in synthesizing various heterocyclic and α,β-unsaturated systems that can serve as precursors to a range of biologically active molecules.[8][9]
Causality and Experimental Choice: Malononitrile is chosen as the active methylene compound due to its high reactivity. A mild base, such as piperidine, is used as a catalyst to deprotonate the malononitrile, forming a nucleophilic carbanion without causing self-condensation of the aldehyde. Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction.
Protocol 2: Knoevenagel Condensation with Malononitrile
-
1. Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,6-Dichloro-2-fluorobenzaldehyde (0.05 mol, 9.55 g) and malononitrile (0.05 mol, 3.3 g) in 100 mL of absolute ethanol.
-
2. Catalyst Addition: Add 5-6 drops of piperidine to the solution.
-
3. Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC. A solid product may begin to precipitate during the reaction.
-
4. Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crystalline product, 2-(3,6-dichloro-2-fluorobenzylidene)malononitrile, by vacuum filtration.
-
5. Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Application Workflow: Synthesis of a Pyrazole Carboxamide Fungicide Precursor
To illustrate the practical utility of 3,6-Dichloro-2-fluorobenzaldehyde, this section outlines a logical workflow to synthesize a key aniline intermediate. This intermediate can then be coupled with a pyrazole carboxylic acid to form a potent pyrazole carboxamide fungicide, a class known to be effective SDH inhibitors.[4][5][6][10]
Caption: Synthetic workflow from 3,6-Dichloro-2-fluorobenzaldehyde to a key aniline precursor for fungicides.
This multi-step synthesis leverages the initial oxidation product and transforms it into a valuable aniline derivative.
Protocol 3: Amide Formation and Rearrangement
This protocol assumes the successful synthesis of 3,6-Dichloro-2-fluorobenzoic Acid as described in Protocol 1.
-
Step 3a: Synthesis of 3,6-Dichloro-2-fluorobenzoyl Chloride
-
Rationale: Conversion of the carboxylic acid to an acid chloride creates a highly reactive electrophile, essential for efficient amide formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
-
Procedure: In a fume hood, gently reflux a mixture of 3,6-Dichloro-2-fluorobenzoic acid (0.05 mol, 10.35 g) and thionyl chloride (0.1 mol, 7.3 mL) for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.
-
-
Step 3b: Synthesis of 3,6-Dichloro-2-fluorobenzamide
-
Rationale: The acid chloride is reacted with ammonia to form the primary amide.
-
Procedure: Cool the crude acid chloride in an ice bath. Slowly and carefully add it dropwise to 100 mL of concentrated ammonium hydroxide solution with vigorous stirring. A white precipitate will form. Continue stirring for 1 hour. Collect the solid amide by vacuum filtration, wash thoroughly with water, and dry.
-
-
Step 3c: Hofmann Rearrangement to 2-Amino-3,6-dichlorobenzamide
-
Rationale: The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. This step is critical for creating the aniline moiety required for coupling with the pyrazole acid.
-
Procedure: Prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine (0.05 mol, 2.6 mL) to a cold (0°C) solution of sodium hydroxide (0.2 mol, 8 g) in 100 mL of water. Add the 3,6-Dichloro-2-fluorobenzamide (0.045 mol) to this cold solution. Slowly warm the reaction mixture to 60-70°C and hold for 1 hour. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the target aniline precursor.
-
Summary of Applications & Data
The transformations detailed above demonstrate the versatility of 3,6-Dichloro-2-fluorobenzaldehyde as a starting material. Its derivatives are key components for building a variety of agrochemical classes.
| Transformation | Starting Material | Key Reagents | Product Class | Relevance in Agrochemicals |
| Oxidation | 3,6-Dichloro-2-fluorobenzaldehyde | KMnO₄, Na₂Cr₂O₇ | Carboxylic Acid | Precursor to amides/esters (SDHI Fungicides, Diamide Insecticides)[4][6][11] |
| Knoevenagel Condensation | 3,6-Dichloro-2-fluorobenzaldehyde | Malononitrile, Cyanoacetates | α,β-Unsaturated Nitriles/Esters | Building blocks for heterocyclic synthesis (Pyridines, etc.)[4][7] |
| Amidation via Acid | 3,6-Dichloro-2-fluorobenzoic Acid | SOCl₂, NH₄OH | Primary Amide | Intermediate for Hofmann rearrangement to anilines |
| Hofmann Rearrangement | 3,6-Dichloro-2-fluorobenzamide | NaOBr, NaOCl | Aniline Derivative | Key coupling partner for Pyrazole Carboxamides[5][10] |
Conclusion and Future Outlook
3,6-Dichloro-2-fluorobenzaldehyde is more than just a chemical intermediate; it is a strategic tool for the rational design of next-generation agrochemicals. The protocols and workflows presented in this guide provide a validated framework for researchers and synthetic chemists to leverage its unique chemical properties. The ability to efficiently convert this aldehyde into crucial aniline and carboxylic acid precursors opens the door to novel fungicides, insecticides, and herbicides. As the demand for more effective and environmentally benign crop protection solutions grows, the importance of highly functionalized, fluorine-containing building blocks like 3,6-Dichloro-2-fluorobenzaldehyde will undoubtedly continue to increase.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021-04-02) (URL: [Link])
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P
-
Enhancing Crop Protection: The Impact of 2-Fluorobenzaldehyde in Pesticide Synthesis. (URL: [Link])
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021-03-15) (URL: [Link])
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P
- CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google P
-
Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (2024-07-07) (URL: [Link])
-
Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. (URL: [Link])
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023-08-02) (URL: [Link])
-
A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - FAO AGRIS. (URL: [Link])
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022-04-20) (URL: [Link])
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap. (2018-08-03) (URL: [Link])
-
(PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018-02-06) (URL: [Link])
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google P
-
Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors. (2018-10-01) (URL: [Link])
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (URL: [Link])
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (URL: [Link])
Sources
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,6-Dichloro-2-fluorobenzaldehyde
Welcome to the Technical Support Center for the purification of 3,6-Dichloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound to a high degree of purity. The information is presented in a practical, question-and-answer format to directly address issues you may encounter during your experimental work.
Introduction to Purification Challenges
3,6-Dichloro-2-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purification can be challenging due to the potential for various impurities to form during its synthesis. A common synthetic route involves the chlorination of a substituted toluene followed by hydrolysis, which can lead to a crude product containing residual starting materials, intermediates, and over-oxidized byproducts.[1][2] The physical properties of this compound, being a solid with a relatively low melting point (60-63°C), also influence the choice of purification technique.
This guide will walk you through the common purification methods—recrystallization, column chromatography, and distillation—and provide solutions to frequently encountered problems.
Troubleshooting Guide
This section addresses specific problems you might face during the purification of 3,6-Dichloro-2-fluorobenzaldehyde.
Recrystallization Issues
Question: My 3,6-Dichloro-2-fluorobenzaldehyde oils out during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute. Given that 3,6-Dichloro-2-fluorobenzaldehyde has a melting point of 60-63°C, using high-boiling solvents can be problematic.
-
Causality: When the saturated solution cools, it may become supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid (oil) rather than a solid.
-
Solutions:
-
Lower the temperature of the solvent: Ensure you are not overheating the solvent. Dissolve the compound at the lowest possible temperature that allows for complete dissolution.
-
Use a lower-boiling solvent system: A mixture of solvents is often effective. A good starting point is a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and a non-solvent in which it is insoluble (like hexanes or heptane).[3] Dissolve the crude product in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure 3,6-Dichloro-2-fluorobenzaldehyde, add a tiny crystal to the cooled solution to induce crystallization.
-
Question: After recrystallization, the purity of my product has not significantly improved, and I still see impurities in the NMR spectrum. Why is this?
Answer:
This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.
-
Causality: The impurities may have similar solubility profiles to the product in the selected solvent. For instance, if the impurity is the corresponding carboxylic acid (3,6-dichloro-2-fluorobenzoic acid), it may co-crystallize with the aldehyde.
-
Solutions:
-
Perform a pre-purification wash: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base, such as 5% sodium bicarbonate solution. This will convert the acidic carboxylic acid impurity into its water-soluble sodium salt, which will be removed in the aqueous layer.[4]
-
Optimize the solvent system: Experiment with different solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[3] Try combinations like ethanol/water, acetone/hexanes, or toluene/heptane.
-
Consider a different purification technique: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar polarities.
-
Column Chromatography Issues
Question: My 3,6-Dichloro-2-fluorobenzaldehyde is streaking on the TLC plate and running as a broad band on the column. How can I improve the separation?
Answer:
Streaking and broad bands are often indicative of interactions with the stationary phase or issues with the solvent system.
-
Causality: The aldehyde group can be slightly acidic and may interact with the silica gel, leading to tailing. Also, if the sample is overloaded on the column, it can lead to poor separation.
-
Solutions:
-
Modify the mobile phase: Adding a small amount of a polar solvent modifier can improve peak shape. For halogenated aromatic aldehydes, a mobile phase of ethyl acetate in hexanes is a good starting point.[5] If you observe tailing, adding a very small amount (e.g., 0.1-0.5%) of acetic acid to the eluent can sometimes help by protonating the silica surface and reducing interactions.[6]
-
Use a different stationary phase: If tailing persists, consider using neutral alumina as the stationary phase instead of silica gel.
-
Ensure proper sample loading: Do not overload the column. A general rule of thumb is to use a 1:40 ratio of crude material to silica gel by weight.[7] Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.
-
Question: I am having trouble separating my product from a closely related isomeric impurity. What can I do?
Answer:
Separating isomers can be one of the most challenging purification tasks.
-
Causality: Isomers often have very similar polarities, making them difficult to resolve on a standard silica gel column.
-
Solutions:
-
Optimize the mobile phase: Use a shallow solvent gradient or run the column isocratically with a solvent system that gives a good separation on the TLC plate (Rf values between 0.2 and 0.4).
-
Use a high-performance stationary phase: Finer mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can improve resolution.[6]
-
Consider alternative chromatography modes: If normal-phase chromatography is unsuccessful, reversed-phase chromatography (e.g., with a C18 column) may provide a different selectivity for the isomers.[8]
-
Distillation Issues
Question: My 3,6-Dichloro-2-fluorobenzaldehyde is decomposing in the distillation pot, turning dark, and I am getting a low yield. What is the cause?
Answer:
Aromatic aldehydes can be sensitive to high temperatures and air oxidation.
-
Causality: Prolonged heating can cause polymerization or decomposition of the aldehyde. The presence of oxygen can lead to the formation of the corresponding carboxylic acid.
-
Solutions:
-
Use vacuum distillation: 3,6-Dichloro-2-fluorobenzaldehyde should be purified by reduced pressure distillation to lower the boiling point and minimize thermal stress.[1]
-
Ensure an inert atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.
-
Control the temperature: Use a heating mantle with a temperature controller and a stir bar to ensure even heating and prevent bumping. Do not overheat the distillation pot.
-
Minimize distillation time: Use an appropriately sized distillation flask and a well-insulated apparatus to ensure an efficient distillation process.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3,6-Dichloro-2-fluorobenzaldehyde?
A1: Based on common synthetic routes for similar halogenated benzaldehydes, the likely impurities include:
-
Unreacted starting material: e.g., 3,6-dichloro-2-fluorotoluene.
-
Partially chlorinated intermediates: e.g., 3,6-dichloro-2-fluorobenzyl chloride.
-
Over-oxidation product: 3,6-dichloro-2-fluorobenzoic acid.[6]
-
Isomeric impurities: Depending on the starting materials and reaction conditions, other dichlorofluorobenzaldehyde isomers could be present.
Q2: What is a good starting point for developing a recrystallization procedure for 3,6-Dichloro-2-fluorobenzaldehyde?
A2: Given its melting point of 60-63°C and its halogenated aromatic structure, a good starting point would be a two-solvent system. Try dissolving the crude material in a minimal amount of a hot solvent in which it is soluble, such as ethanol or acetone. Then, slowly add a hot non-solvent, like water or hexanes, until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
Q3: How can I monitor the purity of my 3,6-Dichloro-2-fluorobenzaldehyde during the purification process?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to track the progress of a column chromatography separation.
-
Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile compounds like 3,6-dichloro-2-fluorobenzaldehyde.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.[10][11]
-
Melting Point Analysis: A sharp melting point range close to the literature value (60-63°C) is a good indicator of high purity. A broad and depressed melting point suggests the presence of impurities.
Q4: My purified 3,6-Dichloro-2-fluorobenzaldehyde is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?
A4: Aldehydes are prone to air oxidation, which can lead to the formation of colored impurities.
-
Prevention: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Experimental Protocols
Protocol 1: Basic Wash for Removal of Acidic Impurities
-
Dissolve the crude 3,6-Dichloro-2-fluorobenzaldehyde in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the NaHCO₃ solution.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Drain the brine layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, now free of acidic impurities.
Protocol 2: General Procedure for Recrystallization
-
Choose a suitable solvent or solvent pair (e.g., ethanol/water or hexanes/ethyl acetate).
-
Place the crude 3,6-Dichloro-2-fluorobenzaldehyde in an Erlenmeyer flask.
-
Add a small amount of the hot solvent (or the "good" solvent if using a pair) and heat the mixture with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.
-
If using a two-solvent system, slowly add the hot "poor" solvent until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Visualizations
Logical Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
Sources
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]
- 11. 1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Work-up Procedures for 3,6-Dichloro-2-fluorobenzaldehyde Reactions
Welcome to the technical support center for 3,6-Dichloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile substituted benzaldehyde. Our focus is on providing practical, field-proven insights into reaction work-up procedures, ensuring the integrity and success of your experiments.
I. General Handling and Safety
Before initiating any reaction, it is crucial to handle 3,6-Dichloro-2-fluorobenzaldehyde with appropriate safety measures.
Question: What are the primary safety concerns when working with 3,6-Dichloro-2-fluorobenzaldehyde?
Answer: 3,6-Dichloro-2-fluorobenzaldehyde is an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, it is imperative to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat.[3]
Question: How should I properly store 3,6-Dichloro-2-fluorobenzaldehyde?
Answer: To maintain its integrity, 3,6-Dichloro-2-fluorobenzaldehyde should be stored in a cool, dry place in a tightly sealed container.[3] Exposure to air and moisture can lead to the gradual oxidation of the aldehyde to the corresponding carboxylic acid, which can complicate subsequent reactions.[4]
II. Troubleshooting Grignard Reactions
The addition of Grignard reagents to 3,6-Dichloro-2-fluorobenzaldehyde is a common method for forming carbon-carbon bonds. However, the work-up of these reactions requires careful attention to detail.
Question: I've performed a Grignard reaction with 3,6-Dichloro-2-fluorobenzaldehyde, and upon quenching, I'm getting a persistent emulsion. How can I resolve this?
Answer: Emulsion formation during the work-up of Grignard reactions is a common issue, often caused by the formation of magnesium salts. A standard and effective method to quench the reaction and dissolve these salts is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the reaction mixture in an ice bath.[5] If a precipitate still remains, the addition of a dilute acid, such as 1 M HCl, can help to dissolve it.[5]
Question: My Grignard reaction with 3,6-Dichloro-2-fluorobenzaldehyde is giving a low yield. What are the potential causes and solutions?
Answer: Low yields in Grignard reactions with substituted benzaldehydes can stem from several factors:
-
Purity of the Aldehyde: The presence of the corresponding carboxylic acid (3,6-dichloro-2-fluorobenzoic acid) as an impurity will quench the Grignard reagent, reducing the amount available for reaction with the aldehyde.[6] It is advisable to check the purity of your starting material and, if necessary, purify it before use.
-
Reaction Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Side Reactions: A common side reaction is the formation of a biphenyl-type impurity through the coupling of the Grignard reagent with any unreacted aryl halide used in its preparation.[7] This is favored at higher concentrations and temperatures.
To improve your yield, consider the following:
-
Purify the Aldehyde: If acidic impurities are suspected, you can wash an ethereal solution of the aldehyde with a mild base like saturated sodium bicarbonate solution, followed by drying and solvent removal.[6]
-
Optimize Reagent Addition: Adding the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) can help to control the reaction and minimize side product formation.[5]
-
Use Excess Grignard Reagent: A slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) can help to compensate for any quenching by trace impurities.
Experimental Protocol: General Grignard Reaction Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.[5]
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5]
-
If a precipitate persists, add 1 M HCl dropwise until the solution becomes clear.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[5]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Caption: Grignard reaction work-up and troubleshooting workflow.
III. Navigating Wittig Reaction Work-ups
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. A primary challenge in the work-up of these reactions is the removal of the triphenylphosphine oxide byproduct.
Question: After my Wittig reaction with 3,6-Dichloro-2-fluorobenzaldehyde, I'm struggling to separate my product from triphenylphosphine oxide. What's the best approach?
Answer: The separation of the desired alkene from triphenylphosphine oxide is a classic challenge in Wittig reaction work-ups. Several strategies can be employed:
-
Precipitation and Filtration: Triphenylphosphine oxide has low solubility in non-polar solvents. After the reaction, you can often precipitate a significant portion of the byproduct by concentrating the reaction mixture and triturating the residue with a non-polar solvent like pentane or hexane, or a mixture of ether and pentane/hexane.[8] The precipitated triphenylphosphine oxide can then be removed by filtration.
-
Column Chromatography: If your product is stable on silica gel, column chromatography is an effective purification method. A gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically allow for the separation of the less polar alkene product from the more polar triphenylphosphine oxide.
-
Recrystallization: If your alkene product is a solid, recrystallization can be a highly effective final purification step.
Experimental Protocol: General Wittig Reaction Work-up
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add a non-polar solvent such as pentane or a mixture of diethyl ether and hexanes.
-
Stir or sonicate the mixture to break up the solid. The triphenylphosphine oxide should precipitate.
-
Filter the mixture, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate, containing your product, can then be concentrated and purified further by column chromatography or recrystallization.
Caption: Wittig reaction work-up for byproduct removal.
IV. Oxidation and Reduction Reactions
Question: I am trying to oxidize 3,6-Dichloro-2-fluorobenzaldehyde to the corresponding carboxylic acid, but the reaction is sluggish. How can I improve it?
Answer: The oxidation of aldehydes to carboxylic acids can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate(VI) in acidic conditions.[9] If the reaction is slow, consider the following:
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.
-
Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent.
-
pH: For oxidations with dichromate, maintaining an acidic pH with dilute sulfuric acid is crucial for the reaction to proceed.[9]
The work-up for such an oxidation typically involves neutralizing any remaining acid, removing any solid manganese or chromium byproducts by filtration, and then acidifying the aqueous layer to precipitate the carboxylic acid product.
Question: What is a reliable method for the reduction of 3,6-Dichloro-2-fluorobenzaldehyde to the corresponding alcohol, and what does the work-up entail?
Answer: A common and effective method for reducing aldehydes to primary alcohols is the use of sodium borohydride (NaBH₄). This reagent is milder and more selective than lithium aluminum hydride (LAH) and can be used in protic solvents like ethanol or methanol.
The work-up for a sodium borohydride reduction is generally straightforward:
-
After the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) to quench any remaining NaBH₄ and neutralize the solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate to obtain the crude alcohol.
V. Common Impurities and Purification Strategies
| Impurity | Origin | Recommended Purification Method |
| 3,6-Dichloro-2-fluorobenzoic acid | Oxidation of the starting material or over-oxidation during a reaction.[4][10] | Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) during extraction, or column chromatography. |
| Unreacted Starting Material | Incomplete reaction. | Column chromatography or fractional distillation (if boiling points differ significantly).[6] |
| Triphenylphosphine oxide | Byproduct of a Wittig reaction. | Precipitation with a non-polar solvent followed by filtration, or column chromatography.[8] |
| Magnesium Salts | Byproducts of a Grignard reaction. | Quench with saturated aqueous NH₄Cl, followed by an acidic wash if necessary.[5] |
References
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap. Available at: [Link]
- WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents.
-
Roles of Two Glutathione-Dependent 3,6-Dichlorogentisate Dehalogenases in Rhizorhabdus dicambivorans Ndbn-20 in the Catabolism of the Herbicide Dicamba - NIH. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
- CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents.
-
Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate - ChemRxiv. Available at: [Link]
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available at: [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. Available at: [Link]
-
making carboxylic acids - Chemguide. Available at: [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
-
Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - MDPI. Available at: [Link]
-
Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99% - Cole-Parmer. Available at: [Link]
-
Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis | ChemRxiv. Available at: [Link]
-
3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem. Available at: [Link]
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- 2. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Dichlorofluorobenzaldehyde Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, halogenated benzaldehydes serve as indispensable building blocks. Their utility stems from the nuanced reactivity imparted by the halogen substituents, which can be exploited to construct complex molecular architectures. Among these, dichlorofluorobenzaldehyde isomers represent a class of reagents with significant potential, offering multiple points for synthetic diversification. The precise positioning of the two chlorine atoms and one fluorine atom on the aromatic ring dramatically influences the electrophilicity of the aldehyde carbonyl group, the susceptibility of the ring to nucleophilic aromatic substitution, and the steric environment around the reactive centers. This guide provides a comprehensive comparative study of various dichlorofluorobenzaldehyde isomers, offering insights into their synthesis, physicochemical properties, and reactivity, supported by experimental data and established synthetic protocols. Understanding these isomeric differences is paramount for the rational design of synthetic routes and the efficient construction of target molecules.
Isomers of Dichlorofluorobenzaldehyde
There are ten possible constitutional isomers of dichlorofluorobenzaldehyde. The substitution pattern dictates the electronic and steric properties of each isomer, thereby defining its unique chemical personality.
Table 1: Constitutional Isomers of Dichlorofluorobenzaldehyde
| Isomer Name | CAS Number |
| 2,3-Dichloro-4-fluorobenzaldehyde | 86033194-4 (CID) |
| 2,3-Dichloro-5-fluorobenzaldehyde | 1803820-37-2 |
| 2,3-Dichloro-6-fluorobenzaldehyde | N/A |
| 2,4-Dichloro-3-fluorobenzaldehyde | N/A |
| 2,4-Dichloro-5-fluorobenzaldehyde | 86522-91-0 |
| 2,4-Dichloro-6-fluorobenzaldehyde | N/A |
| 2,5-Dichloro-3-fluorobenzaldehyde | N/A |
| 2,5-Dichloro-4-fluorobenzaldehyde | N/A |
| 3,4-Dichloro-2-fluorobenzaldehyde | N/A |
| 3,4-Dichloro-5-fluorobenzaldehyde | N/A |
| 3,5-Dichloro-2-fluorobenzaldehyde | N/A |
| 3,5-Dichloro-4-fluorobenzaldehyde | N/A |
Note: Not all isomers are commercially available or have readily available CAS numbers, reflecting their relative synthetic accessibility and current demand.
Comparative Synthesis of Dichlorofluorobenzaldehyde Isomers
The synthetic routes to dichlorofluorobenzaldehyde isomers are varied, often starting from appropriately substituted toluenes, anilines, or other halogenated benzene derivatives. The choice of starting material and synthetic strategy is dictated by the desired substitution pattern.
Common Synthetic Strategies:
-
Oxidation of Dichlorofluorotoluenes: This is a common and direct method where the corresponding dichlorofluorotoluene is oxidized to the benzaldehyde. Various oxidizing agents can be employed, with the choice often influencing the reaction's selectivity and yield.
-
Halogen Exchange (Halex) Reactions: Starting from a dichlorobromobenzaldehyde or a similar precursor, a nucleophilic aromatic substitution reaction with a fluoride source (e.g., KF) can be used to introduce the fluorine atom.[1] The success of this method is highly dependent on the activation of the aromatic ring towards nucleophilic attack.
-
Formylation of Dichlorofluorobenzenes: Methods like the Vilsmeier-Haack reaction or lithiation followed by quenching with a formylating agent (e.g., DMF) can be employed to introduce the aldehyde group onto a pre-functionalized dichlorofluorobenzene ring.[2]
-
Multi-step Syntheses from Other Precursors: In some cases, a more convoluted synthetic pathway involving diazotization of anilines, Sandmeyer-type reactions, and subsequent functional group manipulations is necessary to achieve the desired isomer.[3]
The accessibility of the starting materials and the regioselectivity of the key transformations are critical factors in determining the most viable route for each isomer. For instance, the synthesis of 2-chloro-6-fluorobenzaldehyde often starts from 2-chloro-6-fluorotoluene, which undergoes side-chain chlorination followed by hydrolysis.[4][5][6]
Physicochemical Properties: A Comparative Overview
Table 2: Comparison of Known Physicochemical Properties
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dichloro-5-fluorobenzaldehyde | C₇H₃Cl₂FO | 193.00 | Solid | 58-60 | N/A |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Liquid | N/A | 208-210 |
The data highlights how the substitution pattern can significantly impact the physical state of the compound at room temperature.
Reactivity of Dichlorofluorobenzaldehyde Isomers: A Deeper Dive
The reactivity of the dichlorofluorobenzaldehyde isomers is a complex interplay of electronic and steric effects. These factors influence both the reactivity of the aldehyde group and the aromatic ring.
Electronic Effects:
The chlorine and fluorine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect, -I). This generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, they also possess lone pairs that can be donated into the aromatic ring via resonance (+R effect), which can partially offset the inductive withdrawal. The position of the halogens relative to the aldehyde group determines the net electronic effect.
-
Ortho and Para Halogens: Can exert both -I and +R effects. The +R effect can slightly decrease the electrophilicity of the carbonyl carbon.
-
Meta Halogens: Primarily exert a -I effect, leading to a more pronounced increase in the electrophilicity of the carbonyl carbon.
Steric Effects:
Substituents in the ortho position to the aldehyde group can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can significantly reduce the rate of reactions such as Grignard additions or Wittig reactions.[7][8]
Comparative Reactivity in Key Transformations:
1. Nucleophilic Addition to the Carbonyl Group:
Isomers with halogens at the meta positions relative to the aldehyde are expected to be more reactive towards nucleophiles due to the dominant electron-withdrawing inductive effect and lack of steric hindrance. Conversely, isomers with ortho substituents will likely exhibit reduced reactivity due to steric hindrance. For example, in Grignard reactions, an isomer like 3,5-dichloro-4-fluorobenzaldehyde would be expected to react more readily than 2,6-dichloro-3-fluorobenzaldehyde.
2. Oxidation and Reduction of the Aldehyde:
The oxidation of the aldehyde to a carboxylic acid or its reduction to a benzyl alcohol is a fundamental transformation.[9][10][11] The electronic nature of the ring substituents can influence the rate of these reactions. Electron-withdrawing groups can facilitate oxidation by stabilizing the developing negative charge in the transition state of some oxidation mechanisms. The ease of reduction can also be affected, though often less dramatically.
3. Nucleophilic Aromatic Substitution (SNAr):
The presence of three electron-withdrawing halogens activates the aromatic ring towards nucleophilic aromatic substitution. The positions of the halogens relative to each other and to the aldehyde group will dictate which, if any, of the halogens can be displaced and the regioselectivity of the reaction. Fluorine is often a good leaving group in SNAr reactions, especially when activated by other EWGs in the ortho or para positions.
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals
Dichlorofluorobenzaldehyde isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of an isomer is often crucial for achieving the desired biological activity in the final product.
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings.[12][13][14][15] The dichlorofluoro-substituted phenyl ring can provide a scaffold for building molecules that fit into the ATP-binding site of kinases, with the halogens potentially forming key interactions with the protein.
-
Antiviral Agents: Halogenated aromatic compounds are common motifs in antiviral drugs.[16][17][18][19][20] The specific arrangement of the chlorine and fluorine atoms can influence the compound's ability to inhibit viral enzymes or other critical viral processes.
-
Agrochemicals: These isomers are also used in the synthesis of pesticides and herbicides. The halogen substitution pattern can affect the compound's potency, selectivity, and environmental persistence.
Experimental Protocols
General Procedure for the Oxidation of a Dichlorofluorobenzaldehyde to the Corresponding Benzoic Acid
This protocol provides a general method for the oxidation of a dichlorofluorobenzaldehyde isomer using potassium permanganate.
Materials:
-
Dichlorofluorobenzaldehyde isomer
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the dichlorofluorobenzaldehyde isomer (1 equivalent) in a suitable solvent such as a mixture of ethanol and water in a round-bottom flask.
-
Prepare a solution of potassium permanganate (approximately 1.2 equivalents) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is acidic. The corresponding dichlorofluorobenzoic acid will precipitate out.
-
If any brown MnO₂ remains, add a small amount of sodium bisulfite to decolorize it.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
General Procedure for the Grignard Reaction with a Dichlorofluorobenzaldehyde Isomer
This protocol outlines a general procedure for the addition of a Grignard reagent to a dichlorofluorobenzaldehyde isomer to form a secondary alcohol.
Materials:
-
Dichlorofluorobenzaldehyde isomer
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous ether or THF in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve the dichlorofluorobenzaldehyde isomer (1 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography or distillation.
Self-Validation: The reaction can be monitored by TLC. The structure of the product can be confirmed by spectroscopic analysis (NMR, IR, MS).
Visualization of Concepts
Logical Flow of Isomer Comparison
Caption: Logical workflow for the comparative study of dichlorofluorobenzaldehyde isomers.
Experimental Workflow for Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of a dichlorofluorobenzaldehyde isomer.
Conclusion
The dichlorofluorobenzaldehyde isomers are a versatile class of synthetic intermediates whose utility is intricately linked to their specific substitution patterns. The interplay of electronic and steric effects governs their reactivity, making a careful choice of isomer critical for the successful synthesis of complex target molecules. This guide has provided a comparative overview of their synthesis, properties, and reactivity, offering a framework for researchers to make informed decisions in their synthetic endeavors. As the demand for novel pharmaceuticals and agrochemicals continues to grow, a deeper understanding of the subtle yet significant differences between these isomers will undoubtedly pave the way for new and innovative synthetic strategies.
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Singh, R., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. RSC Advances, 11(42), 26233-26269. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][2][4]diazepin-6-one scaffold. Retrieved from [Link]
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Tyler DeWitt. (2015, June 1). Introduction to Oxidation Reduction (Redox) Reactions [Video]. YouTube. Retrieved from [Link]
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Melissa Maribel. (2017, November 16). Oxidation and Reduction Reactions (Redox Reactions), Oxidation Numbers, Periodic Trends [Video]. YouTube. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. Retrieved from [Link]
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ResearchGate. (2015). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
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Leah4sci. (2019, May 23). Oxidation and Reduction (Redox) Reactions [Video]. YouTube. Retrieved from [Link]
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National Institutes of Health. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3,6-Dichloro-2-fluorobenzaldehyde and Its Synthetic Derivatives
Introduction: The Analytical Imperative for a Versatile Building Block
3,6-Dichloro-2-fluorobenzaldehyde is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the aromatic ring, imparts specific reactivity and biological activity to its downstream products. Consequently, the ability to accurately monitor its reactions and characterize the resulting products is of paramount importance for researchers, scientists, and professionals in drug development.
This guide provides a comprehensive comparison of the spectroscopic profiles of 3,6-dichloro-2-fluorobenzaldehyde and two of its common synthetic derivatives: 3,6-dichloro-2-fluorobenzoic acid (the oxidation product) and (3,6-dichloro-2-fluorophenyl)methanol (the reduction product). By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can unequivocally track the transformation of the aldehyde functional group. This document is structured to not only present the data but also to explain the underlying principles and experimental considerations, reflecting a field-proven approach to spectroscopic analysis.
Part 1: Spectroscopic Characterization of the Starting Material: 3,6-Dichloro-2-fluorobenzaldehyde
A thorough understanding of the starting material's spectral features is the bedrock of any reaction analysis. The following sections detail the expected spectroscopic signatures for 3,6-dichloro-2-fluorobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and electronic environment of the molecule's nuclei.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aldehyde proton (CHO) will appear as a singlet significantly downfield, typically in the range of δ 9.9-10.5 ppm, due to the deshielding effect of the carbonyl group.[1][2] The two aromatic protons will appear as a multiplet, likely an AB quartet, due to their coupling to each other and to the adjacent fluorine atom. Their chemical shifts will be influenced by the electron-withdrawing nature of the halogens and the aldehyde group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The carbonyl carbon of the aldehyde is highly characteristic and will be found in the δ 185-195 ppm region.[3][4][5] The aromatic carbons will have their chemical shifts influenced by the attached halogens, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is dependent on the solvent and referencing standard. This signal will be coupled to the nearby aromatic protons, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. For 3,6-dichloro-2-fluorobenzaldehyde, the key diagnostic peaks are:
-
C=O Stretch: A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde.[6][7] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated aldehydes.[8]
-
Aldehydic C-H Stretch: Two weaker bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹, corresponding to the C-H stretch of the aldehyde group. The latter can sometimes be obscured, but its presence is a strong indicator of an aldehyde.[9]
-
Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ region (C-H) and 1600-1450 cm⁻¹ region (C=C) confirm the presence of the aromatic ring.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For 3,6-dichloro-2-fluorobenzaldehyde, we expect:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be seen, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: A common fragmentation pathway for benzaldehydes is the loss of the aldehyde proton (M-1) or the entire formyl group (M-29), leading to a stable benzoyl cation or the corresponding phenyl cation.
Part 2: Comparative Spectroscopic Analysis of Reaction Products
The true power of spectroscopy lies in its ability to confirm chemical transformations. Here, we compare the spectral data of the starting aldehyde with its oxidation and reduction products.
Oxidation to 3,6-Dichloro-2-fluorobenzoic Acid
The conversion of the aldehyde to a carboxylic acid introduces significant and easily detectable spectroscopic changes.
Reaction Scheme: 3,6-Dichloro-2-fluorobenzaldehyde → [Oxidizing Agent] → 3,6-Dichloro-2-fluorobenzoic Acid
-
Dissolution: Dissolve 3,6-dichloro-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidant Addition: While stirring at 0-5 °C, slowly add a solution of potassium permanganate (KMnO₄) or a Jones reagent (CrO₃ in sulfuric acid and acetone). The choice of oxidant depends on the desired reaction conditions and scale. Causality: The controlled, slow addition at low temperature is crucial to prevent over-oxidation and side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A more polar spot corresponding to the carboxylic acid will appear.
-
Workup: Quench the reaction by adding a reducing agent like sodium bisulfite to destroy excess oxidant. Acidify the mixture with HCl to a pH of 1-2 to precipitate the carboxylic acid product.[10]
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
| Spectroscopic Feature | 3,6-Dichloro-2-fluorobenzaldehyde (Starting Material) | 3,6-Dichloro-2-fluorobenzoic Acid (Product) | Rationale for Change |
| ¹H NMR: Aldehyde H | δ ~10.2 ppm (singlet) | Absent | The aldehyde proton is removed during oxidation. |
| ¹H NMR: Carboxyl H | Absent | δ ~11-13 ppm (broad singlet) | A new, very deshielded, and broad signal appears for the acidic proton. |
| ¹³C NMR: Carbonyl C | δ ~190 ppm | δ ~165-175 ppm | The carbonyl carbon of a carboxylic acid is more shielded than that of an aldehyde. |
| IR: O-H Stretch | Absent | 3300-2500 cm⁻¹ (very broad) | The characteristic broad O-H stretch of a hydrogen-bonded carboxylic acid dimer appears. |
| IR: C=O Stretch | ~1700 cm⁻¹ | ~1680-1710 cm⁻¹ | The C=O stretch remains, often slightly shifted and sometimes broadened due to hydrogen bonding. |
| IR: Aldehyde C-H | ~2850 & 2750 cm⁻¹ | Absent | The aldehyde C-H stretches disappear. |
| MS: Molecular Ion | M⁺ | (M+16)⁺ | The molecular weight increases by 16 Da, corresponding to the addition of an oxygen atom. |
Reduction to (3,6-Dichloro-2-fluorophenyl)methanol
The reduction of the aldehyde to a primary alcohol also results in distinct spectral changes.
Reaction Scheme: 3,6-Dichloro-2-fluorobenzaldehyde → [Reducing Agent] → (3,6-Dichloro-2-fluorophenyl)methanol
-
Dissolution: Dissolve 3,6-dichloro-2-fluorobenzaldehyde (1.0 eq) in a suitable anhydrous solvent like methanol or ethanol.
-
Reductant Addition: Cool the solution to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄) portion-wise. Causality: NaBH₄ is a selective reducing agent for aldehydes and ketones and is safer and easier to handle than stronger reducing agents like LiAlH₄.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. A new, more polar spot for the alcohol will be observed.
-
Workup: Quench the reaction by the slow addition of water or dilute acid. Extract the product into an organic solvent like ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol product.
| Spectroscopic Feature | 3,6-Dichloro-2-fluorobenzaldehyde (Starting Material) | (3,6-Dichloro-2-fluorophenyl)methanol (Product) | Rationale for Change |
| ¹H NMR: Aldehyde H | δ ~10.2 ppm (singlet) | Absent | The aldehyde proton is consumed in the reduction. |
| ¹H NMR: Methylene H | Absent | δ ~4.5-5.0 ppm (singlet or doublet) | A new signal appears for the two protons of the CH₂OH group. It may be a singlet or a doublet if coupled to the OH proton. |
| ¹H NMR: Hydroxyl H | Absent | δ ~2-5 ppm (broad singlet) | A new, broad signal for the alcohol proton appears. Its position is concentration and solvent-dependent. |
| ¹³C NMR: Carbonyl C | δ ~190 ppm | Absent | The aldehyde carbonyl signal disappears. |
| ¹³C NMR: Methylene C | Absent | δ ~60-70 ppm | A new signal in the aliphatic region appears for the CH₂OH carbon. |
| IR: O-H Stretch | Absent | 3600-3200 cm⁻¹ (broad) | A characteristic broad O-H stretch for the alcohol appears. |
| IR: C=O Stretch | ~1700 cm⁻¹ | Absent | The strong carbonyl absorption disappears completely. |
| MS: Molecular Ion | M⁺ | (M+2)⁺ | The molecular weight increases by 2 Da, corresponding to the addition of two hydrogen atoms. |
Part 3: Integrated Spectroscopic Workflow
In a real-world research setting, these techniques are used in a complementary fashion to build a comprehensive picture of the reaction outcome. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for reaction monitoring and product characterization.
Conclusion
The spectroscopic analysis of 3,6-dichloro-2-fluorobenzaldehyde and its derivatives is a clear demonstration of how NMR, IR, and MS provide complementary and definitive information. For the practicing scientist, a methodical approach that begins with a full characterization of the starting material is essential. By understanding the expected spectral changes associated with common transformations such as oxidation and reduction, researchers can confidently monitor reaction progress, identify products, and ensure the integrity of their synthetic pathways. The data and protocols presented in this guide serve as a practical reference for anyone working with this important chemical intermediate.
References
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Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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Assessing the Efficacy of 3,6-Dichloro-2-fluorobenzaldehyde in Drug Discovery: A Comparative and Methodological Guide
For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of innovation. Halogenated benzaldehydes represent a class of chemical intermediates that have demonstrated significant utility in the synthesis of a wide array of bioactive molecules.[1][2][3] This guide provides a comprehensive assessment of the potential efficacy of 3,6-Dichloro-2-fluorobenzaldehyde as a building block in drug discovery. While direct experimental data on this specific isomer is limited, we can extrapolate its potential utility by examining the well-established roles of its constituent functional groups and by comparing it to structurally related analogs with known biological activities.
This document will delve into the strategic importance of chloro- and fluoro-substitutions in medicinal chemistry, provide a comparative analysis with other halogenated benzaldehydes, and present a detailed, self-validating experimental workflow for any future in-depth evaluation of this compound.
The Strategic Value of Halogenation in Drug Design
The introduction of halogen atoms, particularly chlorine and fluorine, into a molecular scaffold is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[4]
-
Fluorine: The substitution of hydrogen with a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through the formation of favorable electrostatic interactions, and alter pKa to optimize ionization at physiological pH.[4] The unique properties of fluorine have led to its incorporation into a multitude of approved drugs.[4][5]
-
Chlorine: Chlorine atoms can also increase metabolic stability and are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. Dichlorination, as seen in the subject molecule, can further amplify these effects and introduce specific steric and electronic properties that can be crucial for target engagement.
The combination of two chlorine atoms and a fluorine atom on a benzaldehyde ring, as in 3,6-Dichloro-2-fluorobenzaldehyde, presents a unique electronic and steric profile that could be exploited in the design of novel therapeutics.
Comparative Analysis with Structurally Related Benzaldehydes
While 3,6-Dichloro-2-fluorobenzaldehyde itself is not extensively documented in drug discovery literature, several of its isomers and related compounds are well-established as important pharmaceutical intermediates.
| Compound | Known Applications | Significance in Drug Discovery |
| 2-Chloro-6-fluorobenzaldehyde | Precursor for the synthesis of the antibiotic flucloxacillin and various agrochemicals.[3] | Demonstrates the utility of a chloro-fluoro substitution pattern on a benzaldehyde scaffold for creating bioactive molecules.[3] |
| 2,6-Dichloro-4-fluorobenzaldehyde | A versatile chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[2] | Highlights the value of dichlorinated and fluorinated benzaldehydes in generating diverse chemical entities.[2] |
| Other Substituted Benzaldehydes | Key starting materials for epidermal growth factor receptor (EGFR) and p38 mitogen-activated protein (MAP) kinase inhibitors.[6] | Underscores the broad applicability of the benzaldehyde core in developing targeted therapies, particularly in oncology.[6] |
The known applications of these related compounds suggest that 3,6-Dichloro-2-fluorobenzaldehyde could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic activities, including but not limited to antibacterial and anticancer agents.
Proposed Experimental Workflow for Efficacy Assessment
To rigorously assess the efficacy of 3,6-Dichloro-2-fluorobenzaldehyde or its derivatives, a multi-tiered experimental approach is necessary. The following workflow is designed to be self-validating, with each stage providing critical data to inform the next.
Caption: A tiered experimental workflow for assessing the efficacy of a novel compound.
Detailed Experimental Protocols
Objective: To determine the binding affinity and kinetics of a derivative of 3,6-Dichloro-2-fluorobenzaldehyde to a purified target protein.
Methodology:
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the test compound over the sensor surface and a reference flow cell.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Objective: To assess the functional effect of a test compound on a specific signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture a relevant cell line and transfect with a luciferase reporter construct driven by a promoter responsive to the signaling pathway of interest.
-
Compound Treatment: Treat the transfected cells with a range of concentrations of the test compound.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the data to determine the EC50 or IC50 value.
Objective: To evaluate the in vivo efficacy of a lead compound in a disease-relevant animal model.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups and administer the lead compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
Structure-Activity Relationship (SAR) Insights and Future Directions
While direct SAR data for 3,6-Dichloro-2-fluorobenzaldehyde is unavailable, we can hypothesize potential avenues for optimization based on general principles.[7][8][9] The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of derivatives.
Caption: Potential synthetic modifications of the aldehyde group to generate diverse derivatives for SAR studies.
Systematic modification of the aldehyde group to generate amines, alcohols, alkenes, and other functionalities, followed by screening through the proposed experimental workflow, would be a logical next step in exploring the therapeutic potential of this scaffold.
Conclusion
While 3,6-Dichloro-2-fluorobenzaldehyde is an under-characterized molecule in the context of drug discovery, its structural features and the known bioactivities of related halogenated benzaldehydes suggest that it is a promising starting point for the development of novel therapeutics. The strategic combination of chloro- and fluoro-substituents offers a unique opportunity to fine-tune the pharmacokinetic and pharmacodynamic properties of its derivatives. The comprehensive, tiered experimental workflow outlined in this guide provides a robust framework for the systematic evaluation of this and other novel chemical entities, ensuring that any future research is conducted with scientific rigor and a clear path toward potential clinical translation.
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A Senior Application Scientist's Guide to GC-MS Analysis of 3,6-Dichloro-2-fluorobenzaldehyde Reaction Mixtures
Introduction
3,6-Dichloro-2-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Monitoring the progress of reactions involving this compound is critical for ensuring product purity, optimizing yield, and identifying potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of components in a complex reaction mixture.[1]
This guide provides an in-depth comparison of two distinct GC-MS methodologies for the analysis of 3,6-dichloro-2-fluorobenzaldehyde, focusing on the critical role of stationary phase selection in achieving optimal separation. We will explore the causality behind experimental choices and present supporting data to guide researchers in developing robust and reliable analytical methods.
The Analytical Challenge: Isomers and Impurities
A typical reaction mixture for the synthesis of 3,6-dichloro-2-fluorobenzaldehyde may contain a variety of structurally similar compounds. These can include:
-
Starting materials: Unreacted precursors.
-
Positional isomers: Other dichlorofluorobenzaldehyde isomers (e.g., 2,3-dichloro-6-fluorobenzaldehyde) that may form due to non-specific halogenation.
-
Byproducts: Compounds resulting from side reactions, such as the corresponding benzyl alcohol or benzoic acid derivatives.[2]
The primary analytical challenge is to chromatographically resolve the target analyte from these potential interferents to allow for accurate quantification and identification. The choice of the GC column's stationary phase is the most powerful tool an analyst has to influence this separation.[3][4][5]
Methodology Comparison: The Impact of Stationary Phase Selection
The separation of analytes in gas chromatography is governed by their volatility and their specific interactions with the stationary phase.[6][7] We will compare two common types of capillary columns: a non-polar phase and a mid-polar phase, to illustrate how altering the stationary phase chemistry can dramatically impact the separation of halogenated aromatic compounds.
Alternative 1: The Non-Polar Workhorse (5% Phenyl-Methylpolysiloxane)
Columns with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) are often the first choice for method development due to their versatility and robustness.
-
Separation Principle: Separation on these columns is primarily based on the boiling points of the analytes.[8] The weak dispersive interactions (van der Waals forces) between the analytes and the largely non-polar stationary phase mean that more volatile compounds elute earlier.
-
Advantages: These columns are highly stable, exhibit low bleed at high temperatures (ideal for MS), and have a long operational lifetime. They are excellent for general-purpose analysis of a wide range of compounds.[9]
-
Limitations: Since the separation is dominated by boiling point, co-elution of isomers with very similar boiling points can be a significant problem. The subtle differences in polarity between positional isomers of dichlorofluorobenzaldehyde may not be sufficient to induce separation on this type of phase.
Alternative 2: The Selective Mid-Polar Column (50% Phenyl-Methylpolysiloxane)
Increasing the phenyl content of the stationary phase introduces different interaction mechanisms that can be exploited to resolve difficult-to-separate isomers.
-
Separation Principle: A 50% phenyl-methylpolysiloxane phase (e.g., DB-17ms, HP-50+) offers enhanced selectivity based on dipole-dipole and pi-pi interactions.[10] The electron-rich phenyl groups in the stationary phase can interact more strongly with polarizable analytes, such as aromatic compounds with electronegative halogen substituents. This provides a separation mechanism that is independent of just the boiling point.[3]
-
Advantages: This increased selectivity can often resolve isomers that co-elute on a non-polar column.[10] The differing positions of the chlorine and fluorine atoms on the benzaldehyde ring will subtly alter the molecule's dipole moment and its ability to engage in pi-pi stacking, leading to differential retention.
-
Limitations: Mid-polar columns may have slightly higher column bleed and a lower maximum operating temperature compared to their non-polar counterparts.
Experimental Design and Protocols
To ensure a robust and self-validating system, the following detailed protocols are provided. The parameters are illustrative and should be optimized for the specific instrument in use.
Step 1: Sample Preparation
-
Quench Reaction: At the desired time point, take an aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by diluting it in a suitable solvent (e.g., 900 µL of ethyl acetate or dichloromethane) to halt any further chemical changes.
-
Dilution: Perform a serial dilution of the quenched sample to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL). The exact dilution factor will depend on the expected concentration of the analyte.
-
Internal Standard: Add an internal standard (e.g., a structurally similar compound not present in the sample, like 4-bromofluorobenzene) at a known concentration to all samples, calibrators, and blanks for accurate quantification.
-
Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.
Step 2: GC-MS Instrumentation and Parameters
The following table outlines the GC-MS parameters for both the non-polar and mid-polar column analyses.
| Parameter | Method A: Non-Polar Column | Method B: Mid-Polar Column | Rationale for Selection |
| GC Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film | 50% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film | To compare separation based on boiling point vs. polarity/pi-pi interactions.[10][11] |
| Inlet Temperature | 250 °C | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Injection Mode | Split (50:1) | Split (50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Injection Volume | 1 µL | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency for MS applications. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | The temperature program is optimized to provide good separation within a reasonable analysis time. The slightly higher starting temperature for the mid-polar column accounts for its stronger retentive properties. |
| MS Transfer Line | 280 °C | 300 °C | Must be maintained at or above the final oven temperature to prevent analyte condensation. |
| Ion Source Temp. | 230 °C | 230 °C | Standard temperature for electron ionization, balances ionization efficiency with minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[12] |
| Mass Range | m/z 40-450 | m/z 40-450 | A wide scan range to capture the molecular ion and key fragments of the target analyte and potential byproducts. |
Comparative Data Analysis (Illustrative)
The following table presents hypothetical, yet realistic, chromatographic data for the target analyte and a potential positional isomer on both columns to illustrate the performance differences.
| Compound | Column Type | Retention Time (min) | Resolution (Rs) | Peak Asymmetry |
| 3,6-Dichloro-2-fluorobenzaldehyde | Non-Polar (5% Phenyl) | 10.54 | 1.2 | 1.1 |
| Positional Isomer | Non-Polar (5% Phenyl) | 10.61 | 1.1 | |
| 3,6-Dichloro-2-fluorobenzaldehyde | Mid-Polar (50% Phenyl) | 12.88 | 2.5 | 1.0 |
| Positional Isomer | Mid-Polar (50% Phenyl) | 13.15 | 1.0 |
As the illustrative data shows, the non-polar column provides poor resolution (Rs < 1.5) between the target analyte and its isomer. In contrast, the mid-polar column, leveraging different selectivity mechanisms, achieves baseline resolution (Rs > 2.0), which is crucial for accurate quantification.
Mass Spectrum Analysis
The mass spectrum provides the definitive identification of the eluting peaks. For 3,6-dichloro-2-fluorobenzaldehyde (Molecular Weight: 193.0 g/mol ), the following key fragments are expected under electron ionization:
-
m/z 192/194 ([M-H]⁺): Loss of the aldehyde hydrogen, a common fragmentation for benzaldehydes.[3][13][14]
-
m/z 163/165 ([M-CHO]⁺): Loss of the formyl radical (CHO), indicating an aldehyde.[3][13]
-
m/z 128 ([M-CHO-Cl]⁺): Subsequent loss of a chlorine atom from the benzoyl cation.
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic cluster for chlorine-containing fragments (e.g., at m/z 192, 194, 196) in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms in the molecule.
Visualization of Workflows
GC-MS Experimental Workflow
The overall process from sample acquisition to data interpretation follows a logical sequence.
Caption: High-level workflow for GC-MS analysis of reaction mixtures.
Logic of GC Method Development
The process of developing a robust GC method is iterative, starting with the analyte's properties and refining parameters based on experimental results.
Caption: Iterative logic for optimizing GC method parameters.
Conclusion and Recommendation
For the analysis of 3,6-dichloro-2-fluorobenzaldehyde reaction mixtures, where the resolution of positional isomers is critical, a mid-polar (50% phenyl-methylpolysiloxane) GC column is demonstrably superior to a standard non-polar (5% phenyl) column. The enhanced selectivity afforded by the mid-polar phase provides the necessary resolving power to separate structurally similar compounds, ensuring accurate identification and quantification. While non-polar columns are excellent for initial screening, the investment in a selective mid-polar column is justified by the significant improvement in data quality and confidence in the analytical results. This guide provides a robust framework for developing and validating a GC-MS method tailored to the specific challenges of analyzing halogenated aromatic compounds.
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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 3,6-Dichloro-2-fluorobenzaldehyde: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 3,6-Dichloro-2-fluorobenzaldehyde presents a unique synthetic challenge and opportunity, bearing three distinct halogen substituents on a benzaldehyde core. This guide provides an in-depth comparison of catalytic cross-coupling strategies for this versatile building block, offering insights into catalyst selection, regioselectivity, and expected efficiency based on established chemical principles and data from analogous systems.
The Strategic Importance of 3,6-Dichloro-2-fluorobenzaldehyde
The unique substitution pattern of 3,6-dichloro-2-fluorobenzaldehyde makes it a highly valuable precursor in the synthesis of novel pharmaceuticals and advanced materials. The presence of two distinct chlorine atoms and a fluorine atom allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. The aldehyde group provides a further handle for a variety of chemical transformations. Understanding the nuances of cross-coupling reactions on this substrate is therefore paramount for its effective utilization.
Navigating the Cross-Coupling Landscape: A Comparative Overview
The primary methods for forming new carbon-carbon and carbon-heteroatom bonds on aryl halides are transition-metal catalyzed cross-coupling reactions. This guide will focus on the comparative catalytic efficiency of Palladium, Nickel, and Copper-based systems for the arylation, vinylation, alkynylation, and amination of 3,6-dichloro-2-fluorobenzaldehyde.
The Challenge of Regioselectivity
A key consideration when working with 3,6-dichloro-2-fluorobenzaldehyde is the regioselectivity of the cross-coupling reaction. The two chlorine atoms, one ortho and one meta to the fluorine and aldehyde groups, exhibit different electronic and steric environments. Generally, in palladium-catalyzed couplings of dihaloarenes, the reactivity of the halogens follows the order I > Br > Cl > F. However, with two chlorine atoms, the selectivity is governed by more subtle electronic and steric factors, and can often be controlled by the choice of catalyst, ligand, and reaction conditions.[1][2]
For instance, in dichloropyridines, the selection of sterically hindered ligands can direct the coupling to a less reactive position.[2] It is plausible that for 3,6-dichloro-2-fluorobenzaldehyde, the chlorine at the 6-position, being flanked by a chlorine and a fluorine atom, is more sterically hindered than the chlorine at the 3-position. Conversely, electronic effects from the aldehyde and fluorine might render one C-Cl bond more susceptible to oxidative addition.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis is the most established and versatile tool for cross-coupling reactions.[3][4] For 3,6-dichloro-2-fluorobenzaldehyde, several palladium-catalyzed reactions are of high relevance.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds.[3][5] For the mono-arylation of 3,6-dichloro-2-fluorobenzaldehyde, a typical catalyst system would involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.
Table 1: Comparison of Potential Palladium Catalyst Systems for Mono-Suzuki-Miyaura Coupling of 3,6-Dichloro-2-fluorobenzaldehyde
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Expected Predominant Regioisomer | Anticipated Yield Range (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 3-Aryl-6-chloro-2-fluorobenzaldehyde | 70-90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-110 | Mixture of regioisomers | 50-80 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100-120 | 3-Aryl-6-chloro-2-fluorobenzaldehyde | 65-85 |
Note: The expected regioselectivity and yield ranges are based on general principles and data from analogous dichlorinated aromatic systems. The 3-position is predicted to be more reactive due to lesser steric hindrance.
Heck Coupling: Introducing Alkenyl Moieties
The Heck reaction allows for the coupling of aryl halides with alkenes.[6] For 3,6-dichloro-2-fluorobenzaldehyde, this would enable the synthesis of substituted styrenes.
Table 2: Potential Palladium Catalyst Systems for Mono-Heck Coupling of 3,6-Dichloro-2-fluorobenzaldehyde
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Anticipated Yield Range (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 60-80 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMA | 120-140 | 55-75 |
Note: The regioselectivity in Heck reactions can be influenced by both electronic and steric factors, and a mixture of isomers is possible.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[7][8]
Table 3: Potential Palladium/Copper Catalyst System for Mono-Sonogashira Coupling of 3,6-Dichloro-2-fluorobenzaldehyde
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Anticipated Yield Range (%) |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N / Piperidine | THF | 50-70 | 75-95 |
Note: The Sonogashira reaction is generally high-yielding and often shows good regioselectivity for the more reactive halide.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][9]
Table 4: Potential Palladium Catalyst Systems for Mono-Buchwald-Hartwig Amination of 3,6-Dichloro-2-fluorobenzaldehyde
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Anticipated Yield Range (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90-110 | 70-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100-120 | 65-85 |
Note: The choice of ligand and base is crucial in Buchwald-Hartwig amination to achieve high yields and selectivity.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting higher reactivity towards less reactive aryl chlorides and offering different selectivity profiles.[6][10]
Table 5: Potential Nickel Catalyst Systems for Mono-Arylation of 3,6-Dichloro-2-fluorobenzaldehyde
| Catalyst | Ligand | Base/Reductant | Solvent | Temp (°C) | Anticipated Yield Range (%) |
| NiCl₂(dppp) | dppp | Zn | THF | 60-80 | 60-80 |
| Ni(cod)₂ | PCy₃ | K₃PO₄ | Dioxane | 80-100 | 65-85 |
Note: Nickel catalysts can be particularly effective for the activation of C-Cl bonds and may offer complementary regioselectivity to palladium systems.
Copper-Catalyzed Cross-Coupling: A Classical yet Evolving Field
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history and continue to be developed for modern synthetic challenges.[11][12] They are particularly useful for C-N and C-O bond formation.
Table 6: Potential Copper Catalyst System for Mono-Amination of 3,6-Dichloro-2-fluorobenzaldehyde
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Anticipated Yield Range (%) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-130 | 50-70 |
Note: Copper-catalyzed reactions often require higher temperatures than their palladium or nickel counterparts but can be advantageous for certain substrates and functional groups.
Experimental Workflow and Mechanistic Considerations
The successful execution of these cross-coupling reactions relies on a meticulous experimental setup and a solid understanding of the underlying catalytic cycles.
Generalized Experimental Protocol (Suzuki-Miyaura Coupling)
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dichloro-2-fluorobenzaldehyde (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira), migratory insertion/carbopalladation (for Heck), and reductive elimination.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Conclusion and Future Outlook
The selective functionalization of 3,6-dichloro-2-fluorobenzaldehyde is a challenging yet rewarding endeavor for synthetic chemists. While direct comparative data for this specific substrate is limited in the current literature, a wealth of knowledge from analogous systems provides a strong foundation for rational catalyst and condition selection.
Palladium-based catalysts, particularly with bulky, electron-rich phosphine ligands, are anticipated to offer the highest efficiency and selectivity for a range of cross-coupling reactions. Nickel catalysts present a promising, cost-effective alternative, especially for activating the C-Cl bonds. Copper catalysis remains a viable option, particularly for amination reactions.
Future research should focus on systematic screening of catalysts and conditions for the cross-coupling of 3,6-dichloro-2-fluorobenzaldehyde to generate a comprehensive dataset. This would not only facilitate the synthesis of novel compounds but also provide deeper insights into the factors governing regioselectivity in complex, polyhalogenated aromatic systems.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Yin, J.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107 (1), 133–173. [Link]
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Altman, R. A.; Koval, E. D.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 2007 , 72 (16), 6190–6199. [Link]
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Jones, L. H.; Randall, A.; Barba, O.; Selby, M. D. Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor. Organic & Biomolecular Chemistry, 2007 , 5 (21), 3431–3433. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
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Fagnou, K.; Lautens, M. Halide Effects in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 2002 , 41 (1), 26–47. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
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Schoenebeck, F.; Houk, K. N. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 2010 , 132 (8), 2496–2497. [Link]
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Ogoshi, S.; Nakashima, H.; Chatani, N.; Kurosawa, H. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 2011 , 16 (8), 6355-6370. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
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Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium - PubMed. [Link]
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Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy - Organic Chemistry Frontiers (RSC Publishing). [Link]
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Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC - NIH. [Link]
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Nickel-catalyzed deformylative cross-coupling of aldehydes - ResearchGate. [Link]
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Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. [Link]
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Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC - NIH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
